Cas no 2639378-31-5 (rac-(3aR,7aS)-7a-fluoro-octahydro-1H-isoindole-3a-carboxylic acid)

rac-(3aR,7aS)-7a-fluoro-octahydro-1H-isoindole-3a-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- rac-(3aR,7aS)-7a-fluoro-octahydro-1H-isoindole-3a-carboxylic acid
- 2639378-31-5
- EN300-28229023
-
- インチ: 1S/C9H14FNO2/c10-9-4-2-1-3-8(9,7(12)13)5-11-6-9/h11H,1-6H2,(H,12,13)/t8-,9-/m0/s1
- InChIKey: SJWAEMQULIKNMY-IUCAKERBSA-N
- ほほえんだ: F[C@@]12CNC[C@]1(C(=O)O)CCCC2
計算された属性
- せいみつぶんしりょう: 187.10085685g/mol
- どういたいしつりょう: 187.10085685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
- 疎水性パラメータ計算基準値(XlogP): -1.7
rac-(3aR,7aS)-7a-fluoro-octahydro-1H-isoindole-3a-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28229023-10.0g |
rac-(3aR,7aS)-7a-fluoro-octahydro-1H-isoindole-3a-carboxylic acid |
2639378-31-5 | 95.0% | 10.0g |
$6512.0 | 2025-03-19 | |
Enamine | EN300-28229023-1.0g |
rac-(3aR,7aS)-7a-fluoro-octahydro-1H-isoindole-3a-carboxylic acid |
2639378-31-5 | 95.0% | 1.0g |
$1515.0 | 2025-03-19 | |
Enamine | EN300-28229023-0.1g |
rac-(3aR,7aS)-7a-fluoro-octahydro-1H-isoindole-3a-carboxylic acid |
2639378-31-5 | 95.0% | 0.1g |
$1332.0 | 2025-03-19 | |
Enamine | EN300-28229023-10g |
rac-(3aR,7aS)-7a-fluoro-octahydro-1H-isoindole-3a-carboxylic acid |
2639378-31-5 | 10g |
$6512.0 | 2023-09-09 | ||
Enamine | EN300-28229023-5g |
rac-(3aR,7aS)-7a-fluoro-octahydro-1H-isoindole-3a-carboxylic acid |
2639378-31-5 | 5g |
$4391.0 | 2023-09-09 | ||
Enamine | EN300-28229023-5.0g |
rac-(3aR,7aS)-7a-fluoro-octahydro-1H-isoindole-3a-carboxylic acid |
2639378-31-5 | 95.0% | 5.0g |
$4391.0 | 2025-03-19 | |
Enamine | EN300-28229023-0.25g |
rac-(3aR,7aS)-7a-fluoro-octahydro-1H-isoindole-3a-carboxylic acid |
2639378-31-5 | 95.0% | 0.25g |
$1393.0 | 2025-03-19 | |
Enamine | EN300-28229023-1g |
rac-(3aR,7aS)-7a-fluoro-octahydro-1H-isoindole-3a-carboxylic acid |
2639378-31-5 | 1g |
$1515.0 | 2023-09-09 | ||
Enamine | EN300-28229023-0.05g |
rac-(3aR,7aS)-7a-fluoro-octahydro-1H-isoindole-3a-carboxylic acid |
2639378-31-5 | 95.0% | 0.05g |
$1272.0 | 2025-03-19 | |
Enamine | EN300-28229023-2.5g |
rac-(3aR,7aS)-7a-fluoro-octahydro-1H-isoindole-3a-carboxylic acid |
2639378-31-5 | 95.0% | 2.5g |
$2969.0 | 2025-03-19 |
rac-(3aR,7aS)-7a-fluoro-octahydro-1H-isoindole-3a-carboxylic acid 関連文献
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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John J. Lavigne Chem. Commun., 2003, 1626-1627
rac-(3aR,7aS)-7a-fluoro-octahydro-1H-isoindole-3a-carboxylic acidに関する追加情報
Racemic (3aR,7aS)-7a-fluoro-octahydro-1H-isoindole-3a-carboxylic Acid: A Comprehensive Overview
The compound rac-(3aR,7aS)-7a-fluoro-octahydro-1H-isoindole-3a-carboxylic acid (CAS No. 2639378-31-5) is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of isoindoles, which are bicyclic aromatic compounds with a fused benzene ring and a pyrrole-like structure. The presence of a fluorine atom at the 7a position introduces unique electronic and steric properties, making this compound particularly interesting for researchers in medicinal chemistry and materials science.
Recent studies have highlighted the importance of isoindole derivatives in drug discovery, particularly as scaffolds for bioactive molecules. The fluorine substitution at the 7a position in this compound is known to enhance lipophilicity and improve drug-like properties such as permeability and stability. These attributes make it a promising candidate for the development of novel therapeutic agents targeting various disease states, including cancer, inflammation, and neurodegenerative disorders.
One of the most notable aspects of rac-(3aR,7aS)-7a-fluoro-octahydro-1H-isoindole-3a-carboxylic acid is its stereochemistry. The compound exists as a racemic mixture, with equal amounts of the (3aR,7aS) and (3aS,7aR) enantiomers. Stereochemistry plays a critical role in determining the biological activity of chiral compounds, and recent research has emphasized the importance of enantiomeric purity in achieving desired pharmacological effects. For instance, studies have shown that enantiomerically pure isoindoles can exhibit superior selectivity and potency in binding to specific molecular targets.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of an appropriate isoindole precursor. Advanced methodologies such as Suzuki-Miyaura coupling or Stille coupling are often employed to introduce functional groups at specific positions on the isoindole ring. The introduction of the fluorine atom at the 7a position is achieved through either electrophilic substitution or through strategic fluorination reactions that preserve the stereochemistry of the molecule.
From an applications perspective, rac-(3aR,7aS)-7a-fluoro-octahydro-1H-isoindole-3a-carboxylic acid has shown potential in several areas:
- Medicinal Chemistry: Its unique structure makes it an ideal candidate for exploring new drug leads. Recent research has focused on its ability to modulate key enzymes and receptors involved in disease pathways.
- Materials Science: The compound's electronic properties make it suitable for applications in organic electronics, such as OLEDs (organic light-emitting diodes) and organic photovoltaics.
- Catalysis: Isoindoles have been explored as ligands in transition metal-catalyzed reactions, offering enhanced catalytic efficiency compared to traditional ligands.
In terms of biological activity, recent studies have demonstrated that rac-(3aR,7aS)-7a-fluoro-octahydro-1H-isoindole-3a-carboxylic acid exhibits potent inhibitory activity against certain kinases associated with cancer progression. For example, preclinical data suggest that this compound can effectively suppress the activity of Aurora kinases, which are critical regulators of mitosis and are often overexpressed in cancer cells. This finding underscores its potential as a lead compound for anti-cancer drug development.
Furthermore, the compound's carboxylic acid group provides versatility in chemical modification. Researchers have explored its use as a building block for constructing larger molecular frameworks through techniques such as peptide coupling or esterification. These modifications can enhance bioavailability or improve targeting capabilities for specific tissues or cell types.
The latest advancements in computational chemistry have also contributed significantly to understanding the properties of rac-(3aR,7aS)-7a-fluoro-octahydro-1H-isoindole-3
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